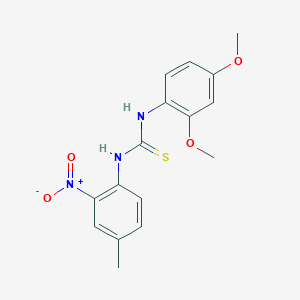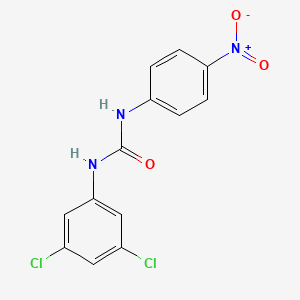
1-(2,4-Dimethoxyphenyl)-3-(4-methyl-2-nitrophenyl)thiourea
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)-N’-(4-methyl-2-nitrophenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, in particular, is characterized by the presence of two aromatic rings substituted with methoxy, methyl, and nitro groups, connected by a thiourea linkage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-N’-(4-methyl-2-nitrophenyl)thiourea typically involves the reaction of 2,4-dimethoxyaniline with 4-methyl-2-nitroaniline in the presence of a thiocyanate source. Common reagents used in this synthesis include ammonium thiocyanate or potassium thiocyanate. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reagent concentrations, would be essential to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiourea moiety, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Catalytic hydrogenation or sodium borohydride can be employed for reduction reactions.
Substitution: Nitrating agents like nitric acid, sulfonating agents like sulfuric acid, and halogenating agents like bromine can be used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of N-(2,4-dimethoxyphenyl)-N’-(4-methyl-2-nitrophenyl)thiourea would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The presence of the nitro group suggests potential involvement in redox reactions, while the thiourea moiety could form hydrogen bonds or coordinate with metal ions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-phenyl-N’-methylthiourea
- N-(2,4-dimethoxyphenyl)-N’-phenylthiourea
- N-(4-methylphenyl)-N’-phenylthiourea
Uniqueness
N-(2,4-dimethoxyphenyl)-N’-(4-methyl-2-nitrophenyl)thiourea is unique due to the specific combination of substituents on the aromatic rings. The presence of both methoxy and nitro groups can influence its chemical reactivity and biological activity, making it distinct from other thiourea derivatives.
Propriétés
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(4-methyl-2-nitrophenyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c1-10-4-6-12(14(8-10)19(20)21)17-16(24)18-13-7-5-11(22-2)9-15(13)23-3/h4-9H,1-3H3,(H2,17,18,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JADQGJCOVSIPPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NC2=C(C=C(C=C2)OC)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B4127233.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-N'-(tetrahydro-2-furanylmethyl)ethanediamide](/img/structure/B4127238.png)

![2-(4-BENZYLPIPERAZIN-1-YL)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]ACETAMIDE](/img/structure/B4127269.png)
![N-[(2-methoxyphenyl)methyl]-2-[4-(1-phenylethylsulfamoyl)phenoxy]acetamide](/img/structure/B4127281.png)

![N-butyl-2-[(4-chlorobenzoyl)amino]benzamide](/img/structure/B4127291.png)
![2-[(3,5-dichloro-4-methoxybenzoyl)amino]-N-(3-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4127298.png)
![1-(3-Acetylphenyl)-3-[1-(4-ethoxyphenyl)ethyl]thiourea](/img/structure/B4127306.png)
![2-[4-(butan-2-yl)phenoxy]-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide](/img/structure/B4127320.png)
![4-[({[1-(1,3-benzodioxol-5-yl)ethyl]amino}carbonothioyl)amino]-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4127321.png)
![Ethyl 4-[({2-[2-(1,3-benzothiazol-2-ylsulfanyl)propanoyl]hydrazinyl}carbonothioyl)amino]benzoate](/img/structure/B4127323.png)
![1-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]-3-(tetrahydrofuran-2-ylmethyl)thiourea](/img/structure/B4127329.png)
![ethyl 4-[({[1-(3,4-dimethylphenyl)ethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B4127330.png)
